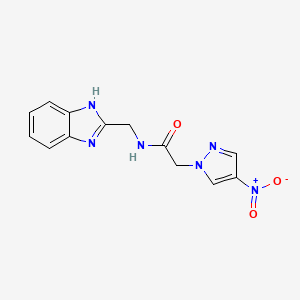![molecular formula C22H26N2O5S B14945598 3,4-dihydroisoquinolin-2(1H)-yl{1-[(2,5-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}methanone](/img/structure/B14945598.png)
3,4-dihydroisoquinolin-2(1H)-yl{1-[(2,5-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(2,5-DIMETHOXYPHENYL)SULFONYL]-2-PYRROLIDINYL}METHANONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an isoquinoline moiety, a dimethoxyphenyl group, and a pyrrolidinylmethanone unit. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(2,5-DIMETHOXYPHENYL)SULFONYL]-2-PYRROLIDINYL}METHANONE typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea . This reaction is often catalyzed by Lewis acids such as Hf(OTf)4 under solvent-free conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of green solvents and recyclable catalysts is also emphasized to minimize environmental impact. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(2,5-DIMETHOXYPHENYL)SULFONYL]-2-PYRROLIDINYL}METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline or pyrrolidinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(2,5-DIMETHOXYPHENYL)SULFONYL]-2-PYRROLIDINYL}METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(2,5-DIMETHOXYPHENYL)SULFONYL]-2-PYRROLIDINYL}METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-ones: These compounds share a similar structural motif and are known for their diverse biological activities.
Indole Derivatives: Indole derivatives are another class of compounds with significant biological and pharmacological properties.
Uniqueness
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(2,5-DIMETHOXYPHENYL)SULFONYL]-2-PYRROLIDINYL}METHANONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C22H26N2O5S |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(2,5-dimethoxyphenyl)sulfonylpyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C22H26N2O5S/c1-28-18-9-10-20(29-2)21(14-18)30(26,27)24-12-5-8-19(24)22(25)23-13-11-16-6-3-4-7-17(16)15-23/h3-4,6-7,9-10,14,19H,5,8,11-13,15H2,1-2H3 |
Clave InChI |
LJKSSTZSSXLARX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2C(=O)N3CCC4=CC=CC=C4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,5R)-2-(5-methyl-2-thioxo-1,3,4-thiadiazol-3(2H)-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B14945515.png)
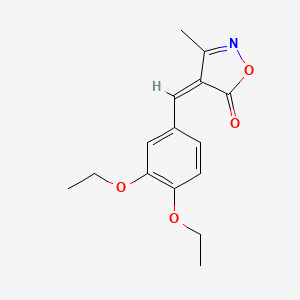
![1-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B14945532.png)
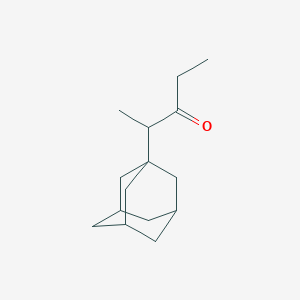
![N-(2-chlorophenyl)-2-{[3-(2-fluorophenyl)propanoyl]amino}benzamide](/img/structure/B14945545.png)
![ethyl 4-({[(2S)-2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B14945550.png)
![3-(2-Chloro-5-nitrophenyl)-3-[(thiophen-2-ylacetyl)amino]propanoic acid](/img/structure/B14945566.png)
![2,4(1H,3H)-Pyrimidinedione, 1-[(2-ethoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-](/img/structure/B14945568.png)
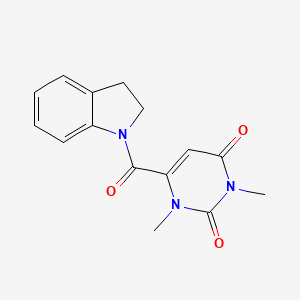
![3-[(2S)-1-(oct-2-yn-1-yl)piperidin-2-yl]pyridine](/img/structure/B14945587.png)
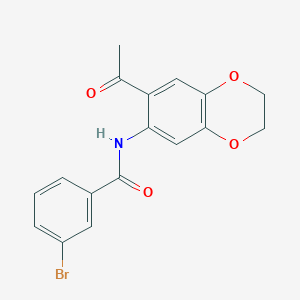
![4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B14945599.png)
![N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-3-oxo-5-phenylcyclohex-1-en-1-yl}alanine](/img/structure/B14945605.png)
